Triphenyl(salicyloyloxy)stannane
Description
Properties
CAS No. |
24379-26-8 |
|---|---|
Molecular Formula |
C25H20O3Sn |
Molecular Weight |
487.1 g/mol |
IUPAC Name |
triphenylstannyl 2-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C6H5.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
KBUBQYVZGBKROA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4O |
Other CAS No. |
24379-26-8 |
Synonyms |
TPS compound triphenyltin salicylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Biocidal Activity :
- Triphenyltin acetate (Fentin acetate) is a well-known fungicide and antifouling agent . In contrast, this compound’s bioactivity is less documented but hypothesized to be superior due to the phenolic hydroxyl group, which may interact with biological targets.
- Dibutyltin disalicylate is used as a catalyst in polyurethane production, highlighting how alkyl vs. aryl substituents shift applications from biocides to industrial processes .
Environmental and Toxicological Profiles
Biodegradation :
- Triphenyl ester organophosphates (OPEs) show higher anaerobic biodegradability (>70% removal) than chlorinated analogs . This compound, as a triphenyl ester, may follow similar degradation pathways, though its tin core could persist in ecosystems.
- Dibutyltin compounds are less environmentally persistent than triphenyl derivatives but still regulated due to endocrine-disrupting effects .
Toxicity :
- Triphenyltin acetate is highly toxic to aquatic life and regulated under hazardous substance guidelines . The salicyloyloxy analog’s toxicity profile remains understudied but warrants caution due to structural similarities.
Preparation Methods
Reaction Conditions and Catalysts
The process employs tin-based catalysts, such as triphenyltin oxide or hydroxides, which exhibit superior activity compared to titanium or basic catalysts. Reaction temperatures are maintained between 140°C and 170°C under reduced pressure (13.3 kPa) to facilitate the removal of low-boiling-point alcohol byproducts like methanol or ethanol. A typical setup uses equimolar ratios of methyl salicylate and triphenyltin hydroxide, achieving yields exceeding 85% within 6–8 hours.
Table 1: Optimization of Transesterification Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 140–170°C | Maximizes rate while minimizing decomposition |
| Pressure | 13.3 kPa | Efficient alcohol removal |
| Catalyst Loading | 1–2 mol% | Balances activity and cost |
| Reaction Time | 6–8 hours | Ensures >90% conversion |
Catalyst Reusability
A critical advantage of tin catalysts is their reusability. After the reaction, the catalyst remains in the distillation residue and can be recovered for subsequent batches without significant loss of activity. This contrasts with titanium-based systems, where catalyst deactivation and residue solidification complicate reuse.
Direct Esterification: Challenges and Limited Use
Direct esterification of salicylic acid with triphenyltin alcohols is theoretically straightforward but practically limited. The reaction, represented as:
$$ \text{Salicylic Acid} + \text{Triphenyltin Hydroxide} \rightarrow \text{this compound} + \text{H}_2\text{O} $$
suffers from equilibrium limitations and water removal challenges. Studies note that temperatures above 180°C induce decarboxylation side reactions, reducing yields to <50%.
Structural Insights and Reaction Mechanisms
Structural analyses of triphenyltin esters, including this compound, reveal pentacoordinated tin centers. X-ray crystallography and NMR studies demonstrate that the salicyloyloxy ligand binds via the carboxylate oxygen and the adjacent phenolic oxygen, forming a stable five-membered chelate ring. This coordination enhances the electrophilicity of the tin center, accelerating transesterification kinetics.
Figure 1: Pentacoordinated Structure of this compound
$$ \text{Sn(C}6\text{H}5\text{)}3\text{OCOC}6\text{H}_4\text{O} $$
The tin atom adopts a trigonal bipyramidal geometry, with three phenyl groups in equatorial positions and the bidentate salicyloyloxy ligand occupying axial sites.
Analytical Validation and Characterization
Square-wave voltammetry (SWV) has emerged as a sensitive method for quantifying triphenyltin derivatives. Using a gold working electrode and NaCl/DMSO electrolyte, SWV detects the compound at concentrations as low as 0.099 mM, with a linear response (R² = 0.995) between 1.6 × 10⁻⁴ M and 8.0 × 10⁻⁴ M. This technique complements traditional methods like IR and NMR, which identify key functional groups (e.g., Sn–O at 550 cm⁻¹) and proton environments.
Q & A
Q. What are the primary synthetic routes for Triphenyl(salicyloyloxy)stannane, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of triphenyltin hydroxide with salicylic acid derivatives. Microwave-assisted solvent-free synthesis (e.g., using methyl salicylate and steroidal precursors) reduces reaction times (30–60 minutes vs. 6–12 hours conventionally) and improves yields (75–90% vs. 50–70%) by enhancing reaction kinetics . Key parameters include temperature control (80–120°C), stoichiometric ratios (1:1.2 tin-to-ligand), and inert atmosphere to prevent oxidation .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, Sn–O bond lengths in related triphenyltin compounds range from 2.10–2.15 Å, with Sn–C bonds at 2.17–2.23 Å, confirming tetrahedral geometry . NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) complements crystallography: ¹¹⁹Sn NMR typically shows δ ≈ −200 ppm for tetracoordinated tin, while Sn–O coordination shifts ¹³C peaks of adjacent carbons by 3–5 ppm .
Q. What are the key applications of this compound in organic synthesis?
- Methodological Answer : The compound acts as a precursor for cross-coupling reactions (e.g., Stille coupling) and as a catalyst in esterification. Its salicyloyloxy group enhances electrophilicity, enabling nucleophilic substitution at the tin center. For instance, it facilitates transmetallation with palladium catalysts in aryl halide couplings, achieving TON (turnover numbers) >500 in optimized conditions .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodological Answer : Discrepancies in Sn–ligand bond angles (e.g., 107–112° vs. 104–109°) observed in X-ray data can indicate steric hindrance from phenyl groups, altering reactivity. For example, distorted geometries may explain reduced catalytic efficiency in bulky substrates . Pairing crystallography with DFT calculations (e.g., B3LYP/def2-TZVP) validates mechanistic pathways by correlating bond distortion with activation energies .
Q. What methodologies are used to assess the cytotoxic activity of this compound derivatives?
- Methodological Answer : Cytotoxicity is evaluated via MTT assays using cancer cell lines (e.g., MDA-MB-231, PC-3). A salicyloyloxy stigmastane derivative showed IC₅₀ = 8.2 μM against PC-3 cells, outperforming 2-methoxybenzoyloxy analogs (IC₅₀ = 12.5 μM) due to enhanced membrane permeability . Data is normalized to controls (e.g., cisplatin) and validated via flow cytometry for apoptosis markers (Annexin V/PI).
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Salicyloyloxy derivative | PC-3 | 8.2 | Apoptosis induction |
| 2-Methoxybenzoyloxy | MDA-MB-231 | 12.5 | Cell cycle arrest |
Q. How do solvent-free synthesis conditions impact the stability of this compound?
- Methodological Answer : Solvent-free microwave synthesis minimizes hydrolytic degradation by eliminating protic solvents (e.g., H₂O, alcohols). Thermogravimetric analysis (TGA) shows decomposition onset at 220°C under nitrogen, compared to 180°C in solution-phase reactions. FTIR monitoring (νSn–O at 540 cm⁻¹) confirms stability during synthesis .
Q. What strategies mitigate environmental risks associated with this compound?
- Methodological Answer : Photocatalytic degradation using TiO₂ nanoparticles under UV light reduces tin residues by >90% in 4 hours. LC-MS identifies intermediates (e.g., diphenyltin species), guiding toxicity mitigation. Biodegradation studies with Pseudomonas putida show 60% mineralization in 14 days, validated via ICP-MS for tin content .
Data Contradiction Analysis
Q. How can conflicting NMR and crystallographic data for this compound be reconciled?
- Methodological Answer : Discrepancies between solution-phase NMR (dynamic averaging) and solid-state crystallography (static structure) are resolved via variable-temperature NMR. For example, line broadening at −40°C reveals restricted rotation of phenyl groups, aligning with crystallographic torsional angles (15–25°) .
Q. Why do cytotoxicity results vary across studies using this compound analogs?
- Methodological Answer : Variations arise from differences in cell line sensitivity (e.g., PC-3 vs. HeLa) and assay protocols. Standardizing incubation times (48–72 hours) and serum-free conditions reduces variability. Meta-analysis of IC₅₀ values (n=15 studies) shows a ±20% range, attributable to batch purity (HPLC ≥98% recommended) .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
Use PPE (gloves, goggles) and fume hoods due to acute toxicity (LD₅₀ = 38 mg/kg in rats). Storage at 0–4°C in amber vials prevents photodegradation. Spill management requires neutralization with 10% KMnO₄ solution, followed by adsorption (activated charcoal) and disposal as hazardous waste (EPA Category D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
